what is the structure of potassium cyclopropyltrifluoroborate
what is the structure of potassium cyclopropyltrifluoroborate
Title: Structural Chemistry and Catalytic Applications of Potassium Cyclopropyltrifluoroborate: A Technical Guide
Executive Summary
The introduction of cyclopropyl moieties into aliphatic and aromatic core structures is a highly sought-after transformation in modern drug discovery. Cyclopropyl groups frequently occur in natural products and active pharmaceutical ingredients (APIs) because they enhance molecular solubility, improve rigidification, and block metabolic breakdown (such as CYP450-mediated oxidation)[1]. However, traditional alkyl-alkyl and alkyl-aryl Suzuki-Miyaura cross-couplings pose significant challenges due to the instability of alkylboronic acids and the slow rate of transmetalation[1],[2].
Potassium cyclopropyltrifluoroborate ( C3H5BF3K ) has emerged as a robust, bench-stable alternative to cyclopropylboronic acids[3]. By masking the reactive carbon-boron (C-B) bond within a tetracoordinate anionic complex, this reagent allows for controlled, slow-release cross-coupling that minimizes side reactions and maximizes product yield[3].
Structural and Physicochemical Profile
The structural integrity of potassium cyclopropyltrifluoroborate is defined by its sp3 -hybridized boron center. Unlike trivalent boronic acids, which possess an empty p-orbital that is highly susceptible to nucleophilic attack, oxidation, and protodeboronation, the boron atom in a trifluoroborate salt is tetracoordinate[3].
The three highly electronegative fluorine atoms draw electron density away from the cyclopropyl group, stabilizing the C-B bond. The resulting negative charge is delocalized across the trifluoroborate moiety and stabilized by the potassium counterion. This structural configuration renders the compound indefinitely stable to air and moisture under ambient conditions[3].
Table 1: Physicochemical Properties of Potassium Cyclopropyltrifluoroborate
| Property | Value | Source |
| IUPAC Name | Potassium cyclopropyl(trifluoro)boranuide | [4] |
| CAS Registry Number | 1065010-87-8 | [4],[5] |
| Molecular Formula | C3H5BF3K | [4] |
| Molecular Weight | 147.98 g/mol | [4] |
| Monoisotopic Mass | 148.007 Da | [4] |
| Appearance | White to almost white powder/crystal | [5] |
| Storage Conditions | Room Temperature (<15°C recommended, dark) | [5] |
| GHS Hazard Classification | Irritant (H315, H319, H335) | [4], |
Mechanistic Causality in Suzuki-Miyaura Cross-Coupling
The efficacy of potassium cyclopropyltrifluoroborate in Suzuki-Miyaura couplings lies in its unique transmetalation mechanics. The cross-coupling of Csp3 centers is notoriously difficult because alkyl halides are less reactive toward oxidative addition, and the resulting diorganopalladium intermediates are prone to β -hydride elimination[1],[6]. Fortunately, the cyclopropyl group lacks β -hydrogens, completely circumventing the β -hydride elimination pathway[6].
The reaction relies on a "slow-release" self-validating system . The trifluoroborate salt itself is unreactive toward transmetalation. It must first undergo hydrolysis in the presence of water and a mild base to generate the active cyclopropylboronic acid in situ[3]. This biphasic hydrolysis maintains a low, steady-state concentration of the active boron species, which actively drives the catalytic cycle forward while suppressing undesired homocoupling of the boron reagent.
Catalytic cycle of cyclopropyltrifluoroborate Suzuki-Miyaura cross-coupling.
Experimental Protocol: Csp3−Csp3 Cross-Coupling Workflow
The following methodology details the cross-coupling of potassium cyclopropyltrifluoroborate with benzyl chlorides, an advanced protocol developed by the Molander laboratory[1]. This specific system utilizes a Pd2(dba)3 / RuPhos catalytic system to overcome the high activation energy required for alkyl chloride oxidative addition[1].
Reagents & Materials:
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Benzyl chloride derivative (2.0 mmol)[1]
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Potassium cyclopropyltrifluoroborate (3.0 mmol, 1.5 equiv.)[1]
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Pd2(dba)3 (0.1 mmol, 5 mol%)[1]
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RuPhos ligand (0.2 mmol, 10 mol%)[1]
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K2CO3 (4.0 mmol, 2.0 equiv.)[1]
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Degassed Toluene / H2O (19:1 ratio, 20 mL)[1]
Step-by-Step Methodology & Causal Logic:
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Solid Reagent Charging: In a standard Biotage microwave vial, combine the benzyl chloride (if solid), potassium cyclopropyltrifluoroborate, Pd2(dba)3 , RuPhos, and K2CO3 [1].
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Atmospheric Purging: Seal the reaction tube with a septum cap and purge the vessel thoroughly with dry nitrogen[1].
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Causality: While the boron reagent is stable, the active Pd(0) species generated in situ is highly susceptible to oxidation. Removing atmospheric oxygen prevents premature catalyst deactivation.
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Solvent Introduction: Inject the degassed toluene: H2O (19:1) mixture into the sealed vial via syringe[1]. (If the benzyl chloride is a liquid, add it during this step).
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Causality: The biphasic solvent is the core regulatory mechanism of this reaction. Toluene solubilizes the organic electrophile and the bulky RuPhos-Pd complex, while the 5% water fraction slowly hydrolyzes the trifluoroborate into the active boronic acid, feeding it into the transmetalation step at a controlled rate[1],[3].
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Thermal Activation: Transfer the vial to a heating block and stir vigorously at 120 °C for 7 hours[1].
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Causality: Alkyl chlorides are notoriously poor electrophiles for oxidative addition compared to bromides or iodides[1]. The elevated temperature, combined with the electron-rich, sterically demanding RuPhos ligand, lowers the activation barrier for the insertion of Pd(0) into the Csp3−Cl bond.
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Quench and Workup: Cool the reaction mixture to room temperature. Filter the crude mixture through a pad of Celite and anhydrous MgSO4 [1].
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Causality: Celite effectively traps precipitated palladium black (the inactive byproduct of catalyst decay), while MgSO4 removes the aqueous fraction and dissolved inorganic salts (like KCl and unreacted K2CO3 ), yielding a clean organic filtrate ready for flash column chromatography.
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References
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Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry (PMC / ACS). Available at:[Link]
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Potassium cyclopropyltrifluoroborate | CID 23697338. PubChem - NIH. Available at:[Link]
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Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. Available at:[Link]
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Alkylboron Cross-Coupling Reactions. Science of Synthesis (Thieme). Available at:[Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. Available at:[Link]
Sources
- 1. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme.de [thieme.de]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium cyclopropyltrifluoroborate | C3H5BF3K | CID 23697338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium Cyclopropyltrifluoroborate | 1065010-87-8 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
